2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the multicomponent reaction approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral, anti-inflammatory, and anticancer agent.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its role in modulating biological pathways and interactions with various receptors.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and biological activities.
Chromone Derivatives: Compounds such as 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid.
Uniqueness
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its fused chromeno-pyrrole structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C28H25NO4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO4/c1-17-15-22-23(16-18(17)2)33-27-24(26(22)30)25(20-7-5-4-6-8-20)29(28(27)31)14-13-19-9-11-21(32-3)12-10-19/h4-12,15-16,25H,13-14H2,1-3H3 |
InChI Key |
FKWXZHXWPHYBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.